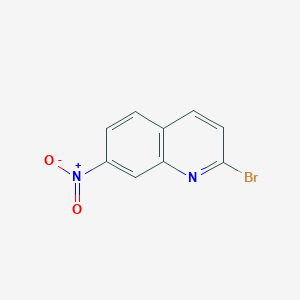

2-Bromo-7-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

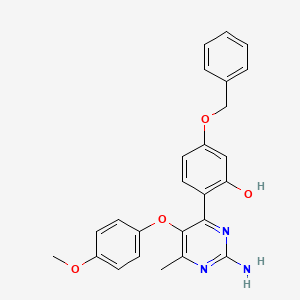

2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.055 .

Synthesis Analysis

Quinoline, the parent compound of BNQ, is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been reported, including classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular structure of BNQ consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . This structure allows BNQ to exhibit chemical reactivity similar to the benzene and pyridine ring system .Chemical Reactions Analysis

Quinoline compounds, like BNQ, exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . They are also known to undergo various other chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Applications De Recherche Scientifique

Synthesis and Optimization

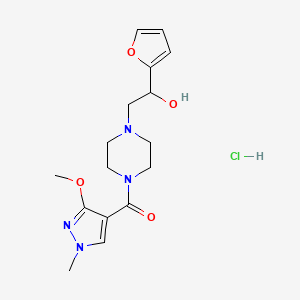

- Synthesis of PI3K/mTOR Inhibitors: 2-Bromo-7-nitroquinoline derivatives are vital intermediates in synthesizing PI3K/mTOR inhibitors, a class of compounds with potential for cancer treatment. The synthesis process includes steps like nitration, chlorination, alkylation, and reduction, leading to the creation of compounds like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, which are key intermediates for quinoline inhibitors (Lei et al., 2015).

Prodrug Systems and Bioactive Compounds

- Potential Prodrug Systems for Bioreductive Activation: Novel 2-aryl-5-nitroquinolines, synthesized from this compound, have been explored as potential prodrug systems. These compounds could be activated bioreductively, a property useful in the targeted treatment of diseases (Couch et al., 2008).

Photolabile Protecting Groups

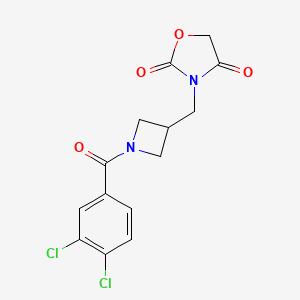

- Photolabile Protecting Group in Biological Studies: Brominated hydroxyquinoline, derived from this compound, serves as an efficient photolabile protecting group for carboxylic acids. It shows greater single-photon quantum efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo studies (Fedoryak & Dore, 2002).

Anticancer Research

- Evaluation as Anticancer Agents: Certain quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines. Their potential for inducing apoptotic activity in cancer cells positions them as candidates for anticancer drug development (Kul Köprülü et al., 2018).

Chemical Synthesis and Ligand Development

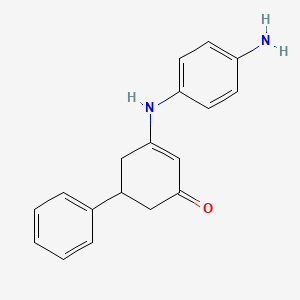

- Friedländer Synthesis for Chelating Ligands: 6-Bromoquinoline derivatives, which can be synthesized from this compound, have been used in the Friedländer condensation to create bidentate and tridentate ligands. These ligands have applications in developing complex molecular structures for various chemical and biological studies (Hu, Zhang, & Thummel, 2003).

Brain Imaging and Radioligands

- PET Imaging of Serotonin Transporter: Bromine-76-labelled 5-bromo-6-nitroquipazine, related to this compound, has been explored as a radioligand for positron emission tomography (PET) imaging of the serotonin transporter. This has implications for studying depression and affective disorders (Lundkvist et al., 1999).

Antibacterial Applications

- Antibacterial Properties: New 8-nitrofluoroquinolone derivatives synthesized from compounds related to this compound have exhibited notable antibacterial activity against both gram-positive and gram-negative strains. This highlights their potential in developing new antibacterial agents (Al-Hiari et al., 2007).

Orientations Futures

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They hold a vital role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .

Mécanisme D'action

Target of Action

2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds

Mode of Action

The mechanism of action typically involves interactions with the target molecules, leading to changes in their function .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme, affecting the prostaglandin synthesis pathway .

Propriétés

IUPAC Name |

2-bromo-7-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODGQWSJQJCYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)